molecular formula C9H8O B140024 1-Indanone CAS No. 83-33-0

1-Indanone

Cat. No. B140024
CAS RN: 83-33-0
M. Wt: 132.16 g/mol
InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Patent
US04352748

Procedure details

100 g Tin (IV) chloride is added at 10° C. to a solution of 79 g p-methyl benzoyl chloride and 40 g trimethyl ethene in 100 ml cyclohexane. The reaction mixture is then stirred at 10° C. during 30 min., subsequently poured out into ice and extracted with ether. The solution in ether is washed neutral, dried and evaporated. The residue is added to a solution of 72 g AlCl3 in 200 ml nitropropane, in the course of which the temperature is kept at 25°-30° C. Then the reaction mixture is stirred during five hours at 20° C. After that it is poured out into ice and extracted with ether. The solution in ether is washed neutral, dried and evaporated. The residue is distilled under diminished pressure yielding 45.4 g of the desire indanone. B.p. 95° C./1 mm Hg.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.C[C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1.[CH3:16][CH:17]=C(C)C>C1CCCCC1>[C:11]1(=[O:12])[C:10]2[C:14](=[CH:15][CH:7]=[CH:8][CH:9]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
79 g
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
40 g
Type
reactant
Smiles
CC=C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 10° C. during 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
subsequently poured out into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The solution in ether is washed neutral
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is added to a solution of 72 g AlCl3 in 200 ml nitropropane, in the course of which the temperature
CUSTOM
Type
CUSTOM
Details
is kept at 25°-30° C
STIRRING
Type
STIRRING
Details
Then the reaction mixture is stirred during five hours at 20° C
Duration
5 h
ADDITION
Type
ADDITION
Details
After that it is poured out into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The solution in ether is washed neutral
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under diminished pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.